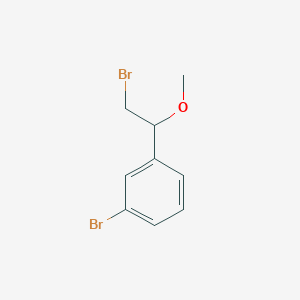
1-Bromo-3-(2-bromo-1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-bromo-1-methoxyethyl)benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and a methoxyethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene can be synthesized through the bromination of benzene derivatives. The typical method involves the reaction of a phenyl compound with a brominating agent . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of phenols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-bromo-1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-bromo-1-methoxyethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of a positively charged benzenonium intermediate . This intermediate undergoes further reactions, leading to the substitution of the bromine atoms with other functional groups.
Comparación Con Compuestos Similares
- 1-Bromo-3-(2-methoxyethyl)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 1-Bromo-3-methoxybenzene
Propiedades
Fórmula molecular |
C9H10Br2O |
|---|---|
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
1-bromo-3-(2-bromo-1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H10Br2O/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3 |
Clave InChI |
INEVGPZOPQRVIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(CBr)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



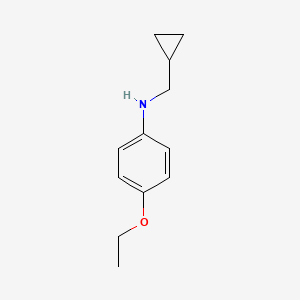
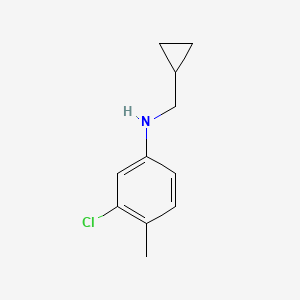
![5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13300214.png)
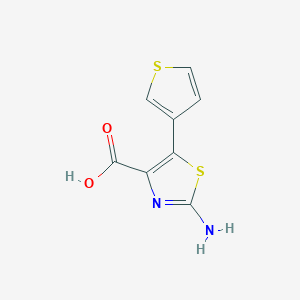
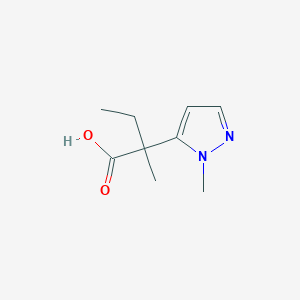


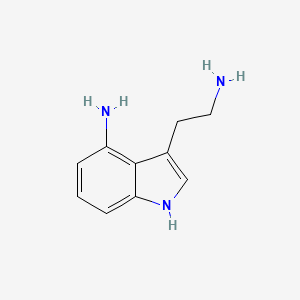
![N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13300248.png)
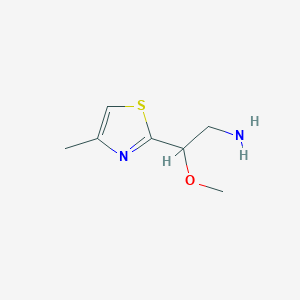
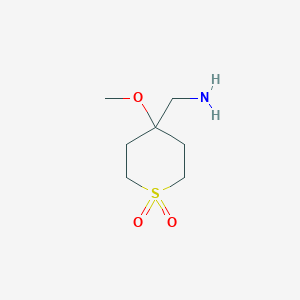
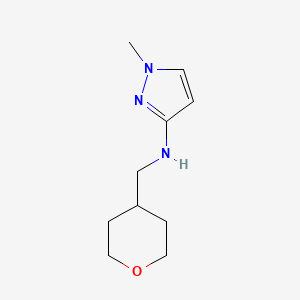
amine](/img/structure/B13300290.png)
